Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18333953
InChI: InChI=1S/C14H12F3NO3/c1-3-20-13(19)11-8(2)21-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C14H12F3NO3
Molecular Weight: 299.24 g/mol

Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate

CAS No.:

Cat. No.: VC18333953

Molecular Formula: C14H12F3NO3

Molecular Weight: 299.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate -

Specification

Molecular Formula C14H12F3NO3
Molecular Weight 299.24 g/mol
IUPAC Name ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C14H12F3NO3/c1-3-20-13(19)11-8(2)21-12(18-11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3
Standard InChI Key YMCUFTSFHHESPA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)C(F)(F)F)C

Introduction

Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family. It is characterized by its unique chemical structure, which includes a 5-methyl group and a trifluoromethyl-substituted phenyl ring attached to an oxazole ring. This compound is of significant interest in pharmaceutical research due to its enhanced lipophilicity and biological activity, primarily attributed to the trifluoromethyl group.

Biological Activities and Applications

Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate exhibits significant biological activities, particularly in pharmacology. The trifluoromethyl group is known to enhance interactions with biological targets, potentially leading to various therapeutic applications.

Biological ActivityDescription
Pharmacological InteractionsEnhanced interaction with biological macromolecules due to the trifluoromethyl group.
Potential Therapeutic ApplicationsMay be explored for its effects on various biological pathways.

Structural Similarities and Comparisons

This compound shares structural similarities with several other oxazole derivatives. Some notable examples include:

Compound NameKey FeaturesBiological Activity
Ethyl 2-Chloro-4-(trifluoromethyl)oxazole-5-carboxylateContains chlorine instead of a methyl group.Not explicitly documented.
5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamideFeatures an amide functional group instead of an ester.Potential biological activities similar to oxazoles.
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acidDifferent substitution pattern on the phenyl ring.May exhibit similar biological activities to oxazole derivatives.

Research Findings and Future Directions

Research on Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate has focused on its interactions with biological macromolecules. The presence of both a methyl and a trifluoromethyl group contributes to its distinctive properties, making it a valuable candidate for further research and development in medicinal chemistry. Future studies may explore its potential as a therapeutic agent or biochemical modulator.

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